molecular formula C14H12N2O2S2 B2866309 (Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate CAS No. 851716-71-7

(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate

Cat. No.: B2866309
CAS No.: 851716-71-7
M. Wt: 304.38
InChI Key: NZLZPJIYTWQWIO-PFONDFGASA-N
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Description

The compound appears to contain a benzo[d]thiazole moiety, which is a heterocyclic compound . This moiety is often found in various pharmaceuticals and dyes due to its diverse biological activities .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and chemical properties of compounds related to "(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate" have been a subject of study due to their relevance in creating complex molecular architectures. For instance, studies on the synthesis of heterocyclic compounds containing benzoxazole and thiazol-3-one derivatives highlight the utility of such compounds in synthesizing biologically active molecules. These works demonstrate the versatility of thiazole derivatives in organic synthesis, paving the way for the development of new materials and pharmaceuticals (Abdelhamid, 2008), (Tverdokhlebov, 2005).

Material Science and Photoinitiators

In the field of material science, certain thioxanthone-based compounds have been investigated for their application as efficient photoinitiators. These studies demonstrate the potential of thioxanthone derivatives in photopolymerization processes, offering advancements in coatings and 3D printing technologies. The research shows the importance of such compounds in developing new materials with specific properties, such as low migration and high performance in polymerization processes (Wu, 2017).

Antimicrobial and Antiallergy Agents

Research into thiazole derivatives also extends into the development of antimicrobial and antiallergy agents. These compounds have been found to exhibit significant biological activity, offering a promising avenue for the development of new therapeutic agents. Studies have shown that certain thiazole derivatives possess potent antiallergy and antimicrobial properties, underscoring the therapeutic potential of these compounds in treating various conditions (Hargrave, 1983).

Corrosion Inhibitors

The application of benzothiazole derivatives as corrosion inhibitors represents another significant area of research. These compounds have demonstrated effectiveness in protecting materials from corrosion, particularly in harsh chemical environments. This research has practical implications for the preservation of infrastructure and machinery, contributing to the longevity and reliability of metal components (Hu, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and pathogenesis .

Mode of Action

The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathway, thereby disrupting bacterial communication and coordination .

Biochemical Pathways

The compound affects the quorum sensing pathways of Gram-negative bacteria. By inhibiting these pathways, it disrupts bacterial communication and coordination, which in turn affects behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria. This leads to a disruption in bacterial communication and coordination, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis . In the LasB system, the compound showed promising quorum-sensing inhibitor activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, nutrient availability can affect the quorum sensing pathways that the compound targets . .

Properties

IUPAC Name

S-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-3-8-16-11-6-4-5-7-12(11)20-14(16)15-13(18)9-19-10(2)17/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZPJIYTWQWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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